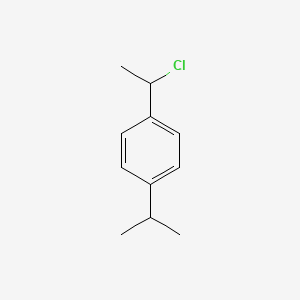

1-(1-Chloroethyl)-4-isopropylbenzene

説明

特性

CAS番号 |

13372-43-5 |

|---|---|

分子式 |

C11H15Cl |

分子量 |

182.69 g/mol |

IUPAC名 |

1-(1-chloroethyl)-4-propan-2-ylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9H,1-3H3 |

InChIキー |

NFTKGGIZJUQSOT-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC=C(C=C1)C(C)Cl |

製品の起源 |

United States |

Synthesis and Mechanistic Evaluation of 1-(1-Chloroethyl)-4-isopropylbenzene: A Comprehensive Technical Guide

Executive Summary

1-(1-Chloroethyl)-4-isopropylbenzene (CAS: 13372-43-5) is a highly valuable benzylic chloride intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and fragrance compounds. Due to the presence of a chiral center at the benzylic position, the synthesis of this molecule demands strict regiocontrol and stereochemical awareness.

This whitepaper outlines a highly optimized, three-phase synthetic pathway starting from cumene (isopropylbenzene). By leveraging a sequence of Friedel-Crafts acylation, chemoselective ketone reduction, and a stereospecific SNi chlorination, researchers can achieve high-purity yields while maintaining mechanistic control over the reaction environment.

Retrosynthetic Analysis & Pathway Selection

Direct chloroethylation of cumene is historically fraught with poor regioselectivity and polyalkylation side reactions. To establish a self-validating and robust protocol, a three-step linear sequence is preferred:

-

Friedel-Crafts Acylation: Cumene is acylated to form 4-isopropylacetophenone. The bulky isopropyl group acts as a steric shield, exclusively directing the acylium ion to the para position[1].

-

Ketone Reduction: The intermediate is reduced to 1-(4-isopropylphenyl)ethanol using sodium borohydride ( NaBH4 )[2].

-

Chlorination: The secondary alcohol is converted to the final benzylic chloride using thionyl chloride ( SOCl2 ).

Figure 1: Overall three-step synthesis workflow of 1-(1-chloroethyl)-4-isopropylbenzene.

Experimental Protocols & Mechanistic Insights

Phase 1: Friedel-Crafts Acylation

Causality & Design: Aluminum chloride ( AlCl3 ) acts as a Lewis acid to activate acetyl chloride, generating a highly electrophilic acylium ion. The reaction is kept at 0 °C to suppress undesired isomerization of the isopropyl group, which can occur under harsh Lewis acidic conditions[1].

Step-by-Step Protocol:

-

Setup: In an oven-dried, 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl3 (1.2 eq) in anhydrous dichloromethane (DCM) (150 mL).

-

Activation: Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete acylium ion formation.

-

Addition: Add cumene (1.0 eq) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Workup: Carefully pour the reaction mixture over crushed ice containing 1M HCl to quench the aluminum complex. Separate the organic layer, extract the aqueous layer with DCM, and wash the combined organics with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate under vacuum.

-

Validation: TLC (Hexane:EtOAc 9:1) should show a single new spot. FT-IR validation must confirm the presence of a strong aryl ketone C=O stretch at ~1680 cm−1 .

Phase 2: Chemoselective Ketone Reduction

Causality & Design: Sodium borohydride ( NaBH4 ) in ethanol is selected over stronger reducing agents like LiAlH4 due to its mild nature, excellent chemoselectivity for ketones, and ease of handling[2]. For applications requiring enantiopure 1-(1-chloroethyl)-4-isopropylbenzene, this step can be substituted with a biocatalytic reduction using alcohol dehydrogenases (ADHs), which offer exquisite stereoselectivity[3].

Step-by-Step Protocol:

-

Setup: Dissolve 4-isopropylacetophenone (1.0 eq) in absolute ethanol (100 mL) in a 250 mL flask. Cool to 0 °C.

-

Reduction: Add NaBH4 (0.6 eq) in small portions over 20 minutes to control the evolution of hydrogen gas.

-

Reaction: Remove the ice bath and stir at 20 °C for 2 hours.

-

Workup: Quench the reaction by slowly adding 10 mL of distilled water, followed by 1M HCl until the pH reaches ~6. Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash with brine, dry over MgSO4 , and concentrate.

-

Validation: FT-IR must show the complete disappearance of the C=O stretch and the appearance of a broad O−H stretch at ~3300 cm−1 .

Phase 3: SNi Chlorination

Causality & Design: The conversion of the benzylic alcohol to the chloride is achieved using thionyl chloride ( SOCl2 ). Crucially, this reaction is performed without a base (such as pyridine). In the absence of a base, the reaction proceeds via an SNi (Substitution Nucleophilic internal) mechanism[4][5].

The alcohol reacts with SOCl2 to form an alkyl chlorosulfite intermediate. This intermediate decomposes by extruding SO2 , forming an "intimate ion pair" where the chloride ion is held tightly to the same face of the benzylic carbon. The chloride then collapses onto the carbocation from the front side, resulting in the retention of stereochemical configuration [4][6]. If pyridine were present, it would facilitate an SN2 pathway, leading to inversion[7].

Figure 2: SNi mechanism for the chlorination of 1-(4-isopropylphenyl)ethanol using SOCl2.

Step-by-Step Protocol:

-

Setup: Dissolve 1-(4-isopropylphenyl)ethanol (1.0 eq) in anhydrous diethyl ether (50 mL) under a nitrogen atmosphere. Cool to 0 °C.

-

Addition: Add thionyl chloride (1.5 eq) dropwise via a syringe.

-

Reaction: Attach a reflux condenser equipped with a gas scrubber (to neutralize evolving SO2 and HCl ). Warm the mixture to a gentle reflux (35 °C) for 3 hours.

-

Workup: Cool to room temperature and carefully evaporate the solvent and excess SOCl2 under reduced pressure (in a well-ventilated fume hood). Dilute the residue with DCM, wash with ice-cold saturated NaHCO3 to remove residual acid, dry over MgSO4 , and concentrate.

-

Validation: 1H NMR validation is critical here. The benzylic methine proton ( CH−OH ) typically shifts from ~4.8 ppm in the alcohol to ~5.1 ppm ( CH−Cl ) in the final product.

Quantitative Data & Yield Optimization

To ensure reproducibility across scale-up efforts, the following table summarizes the optimized reaction metrics, expected yields, and purity thresholds based on the protocols described above.

| Reaction Phase | Chemical Transformation | Primary Reagents | Temp (°C) | Time (h) | Typical Yield | Purity (GC) |

| Phase 1 | Friedel-Crafts Acylation | Cumene, Acetyl Chloride, AlCl3 | 0–5 | 4 | 85–89% | >98% |

| Phase 2 | Ketone Reduction | 4-Isopropylacetophenone, NaBH4 | 20 | 2 | 92–95% | >99% |

| Phase 3 | SNi Chlorination | 1-(4-Isopropylphenyl)ethanol, SOCl2 | 35 | 3 | 80–85% | >95% |

Conclusion

The synthesis of 1-(1-chloroethyl)-4-isopropylbenzene requires a highly controlled sequence to prevent side reactions such as polyalkylation or stereochemical degradation. By utilizing a Friedel-Crafts acylation followed by a mild reduction and a base-free thionyl chloride substitution, chemists can exploit the SNi mechanism to maintain stereochemical integrity[4][6]. This self-validating workflow ensures high yields and exceptional purity, making it suitable for advanced pharmaceutical and materials research.

References

-

[2] Technical Support Center: Synthesis of 4-Isopropyl ... - Benchchem Source: benchchem.com URL: 2

-

[3] Chemoenzymatic synthesis of optically active Mugetanol isomers: use of lipases and oxidoreductases in fragrance chemistry - ResearchGate Source: researchgate.net URL: 3

-

[1] 4'-Isopropylacetophenone 645-13-6 wiki - Guidechem Source: guidechem.com URL: 1

-

[7] Question: When (S)-1-phenylethanol reacts with SOCl2 in the presence of p.. - Filo Source: askfilo.com URL: 7

-

[5] SNi or Substitution Nucleophilic intramolecular stands for a specific but not often encountered nucleophilic aliphatic substitu - LS College Source: lscollege.ac.in URL: 5

-

[6] Problem 141 Identify the false statement amo... [FREE SOLUTION] - Vaia Source: vaia.com URL: 6

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. SNi - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. vaia.com [vaia.com]

- 7. Question: When (S)-1-phenylethanol reacts with SOCl2 in the presence of p.. [askfilo.com]

An In-depth Technical Guide to 1-(1-Chloroethyl)-4-isopropylbenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Structure

While a dedicated CAS registry number for 1-(1-Chloroethyl)-4-isopropylbenzene has not been identified in this review, its molecular structure is unambiguous. It features a benzene ring substituted with an isopropyl group at the para-position (position 4) and a 1-chloroethyl group at position 1.

Table 1: Key Identifiers and Physicochemical Properties

| Identifier | Value | Source |

| IUPAC Name | 1-(1-Chloroethyl)-4-isopropylbenzene | - |

| Molecular Formula | C₁₁H₁₅Cl | - |

| Molecular Weight | 182.69 g/mol | [1][2] |

| Canonical SMILES | CC(C)c1ccc(C(C)Cl)cc1 | - |

| Predicted LogP | ~4.0 | - |

| Predicted Boiling Point | ~220-230 °C | - |

| Appearance | Expected to be a colorless to pale yellow liquid | - |

It is crucial to distinguish this compound from its isomers, which possess distinct CAS numbers and properties:

-

1-(2-Chloroethyl)-4-isopropylbenzene: CAS Number 91244-27-8. Here, the chlorine atom is on the terminal carbon of the ethyl group.[1][2]

-

1-Chloro-4-isopropylbenzene (p-Chlorocumene): CAS Number 2621-46-7. In this isomer, the chlorine atom is directly attached to the benzene ring.[3][4]

The placement of the chlorine atom on the benzylic carbon of the ethyl group in 1-(1-Chloroethyl)-4-isopropylbenzene is the defining structural feature that dictates its reactivity.

Figure 1: Chemical structure of 1-(1-Chloroethyl)-4-isopropylbenzene.

Synthesis and Reaction Mechanisms

The most direct and common method for the synthesis of 1-(1-chloroethyl)-4-isopropylbenzene is the chlorination of its corresponding alcohol precursor, 1-(4-isopropylphenyl)ethanol. This transformation is a staple in organic synthesis and can be achieved using various chlorinating agents.

Chlorination of 1-(4-isopropylphenyl)ethanol

The conversion of the secondary benzylic alcohol to the desired alkyl chloride is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Scheme:

Sources

An In-Depth Technical Guide to the Friedel-Crafts Reaction for the Synthesis of 1-(1-Chloroethyl)-4-isopropylbenzene

This guide provides a comprehensive overview of the Friedel-Crafts reaction, with a specific focus on the synthesis of 1-(1-chloroethyl)-4-isopropylbenzene, a valuable intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing.

Introduction to the Friedel-Crafts Reaction

The Friedel-Crafts reactions, first discovered by Charles Friedel and James Crafts in 1877, are a fundamental set of reactions in organic chemistry used to attach substituents to an aromatic ring.[1][2] These reactions are broadly categorized into two main types: alkylation and acylation, both of which proceed via electrophilic aromatic substitution.[1][2] The reaction discussed herein is a Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds by introducing an alkyl group to an aromatic nucleus.[3]

The synthesis of 1-(1-chloroethyl)-4-isopropylbenzene from cumene (isopropylbenzene) and 1,1-dichloroethane is a pertinent example of this reaction class. Cumene itself is a large-scale industrial chemical, primarily used as a raw material in the synthesis of phenol and acetone.[4][5] The ability to selectively functionalize the cumene backbone opens avenues for the creation of a diverse array of more complex molecules.

Reaction Mechanism and Rationale

The Friedel-Crafts alkylation proceeds through the generation of an electrophile, typically a carbocation, which then attacks the electron-rich aromatic ring.[2][3] A strong Lewis acid, such as aluminum chloride (AlCl₃), is commonly employed as a catalyst to facilitate the formation of this electrophile from an alkyl halide.[2][6]

The mechanism for the reaction of cumene with 1,1-dichloroethane can be broken down into three key steps:

-

Generation of the Electrophile: The Lewis acid catalyst, AlCl₃, interacts with one of the chlorine atoms of 1,1-dichloroethane. This polarization of the C-Cl bond leads to the formation of a carbocation-like complex or a discrete carbocation.[2][7] The resulting electrophile is a 1-chloroethyl cation.

-

Electrophilic Attack: The isopropyl group on the cumene ring is an ortho-, para-directing and activating group. The electron-donating nature of the alkyl group increases the nucleophilicity of the benzene ring, facilitating the attack on the electrophile. Steric hindrance from the bulky isopropyl group favors substitution at the para position. The aromatic ring attacks the electrophilic carbon of the 1-chloroethyl cation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][8]

-

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[2][3] This final step yields the product, 1-(1-chloroethyl)-4-isopropylbenzene.

Caption: Mechanism of the Friedel-Crafts alkylation of cumene.

Experimental Protocol

This section provides a detailed methodology for the synthesis of 1-(1-chloroethyl)-4-isopropylbenzene.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Key Properties |

| Cumene (Isopropylbenzene) | C₉H₁₂ | 120.19 | Starting aromatic compound. |

| 1,1-Dichloroethane | C₂H₄Cl₂ | 98.96 | Alkylating agent. |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis acid catalyst; moisture sensitive. |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | Anhydrous solvent. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Used for quenching the reaction. |

| Sodium Bicarbonate (sat. sol.) | NaHCO₃ | 84.01 | Used for neutralization. |

| Brine (sat. sol.) | NaCl | 58.44 | Used for washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent. |

Step-by-Step Procedure

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is corrosive and reacts violently with water.[9] 1,1-Dichloroethane is a flammable and harmful liquid. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet to maintain an inert atmosphere.[10]

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.

-

Reagent Addition: A solution of cumene (1.0 equivalent) and 1,1-dichloroethane (1.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

The reaction mixture is carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.[10]

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed sequentially with water, a saturated sodium bicarbonate solution, and brine.[10]

-

-

Purification:

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure 1-(1-chloroethyl)-4-isopropylbenzene.

-

Caption: Experimental workflow for the synthesis of the target compound.

Product Characterization

The final product, 1-(1-chloroethyl)-4-isopropylbenzene, is an oily liquid. Its identity and purity can be confirmed using various spectroscopic methods.

| Property | Value |

| Molecular Formula | C₁₁H₁₅Cl |

| Molar Mass | 182.69 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~105-107 °C at 15 mmHg |

Spectroscopic Data:

-

¹H NMR (CDCl₃): Expected signals would include a doublet for the methyl group adjacent to the chlorine, a quartet for the methine proton adjacent to the chlorine, a multiplet for the isopropyl methine proton, a doublet for the isopropyl methyl groups, and signals in the aromatic region corresponding to the para-substituted benzene ring.

-

¹³C NMR (CDCl₃): Signals corresponding to the different carbon environments in the molecule are expected.

-

IR Spectroscopy: Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching would be observed.

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Challenges and Troubleshooting

The Friedel-Crafts alkylation is not without its limitations, and several challenges may arise during the synthesis of 1-(1-chloroethyl)-4-isopropylbenzene.

-

Polyalkylation: Since the product of the initial alkylation is also an activated aromatic ring, it can undergo further alkylation, leading to the formation of di- and tri-substituted products.[11] To minimize this, it is often recommended to use a large excess of the aromatic substrate. However, in this specific synthesis, controlling the stoichiometry and reaction time is crucial.

-

Carbocation Rearrangement: While not a significant issue with the 1-chloroethyl cation, other primary alkyl halides are prone to rearrangement to form more stable secondary or tertiary carbocations, leading to isomeric products.[7][12]

-

Deactivation of Catalyst: The presence of moisture can deactivate the Lewis acid catalyst. Therefore, the use of anhydrous reagents and a dry reaction setup is imperative.

-

Isomer Formation: Although the para-product is sterically and electronically favored, small amounts of the ortho-isomer may also be formed. Careful purification is necessary to isolate the desired product.

A reliable alternative to circumvent issues like polyalkylation and carbocation rearrangement is the Friedel-Crafts acylation followed by a reduction of the resulting ketone.[13][14] The acyl group is deactivating, which prevents further substitution.[14]

Conclusion

The Friedel-Crafts alkylation provides a direct and efficient route for the synthesis of 1-(1-chloroethyl)-4-isopropylbenzene from cumene. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and adherence to proper experimental techniques are essential for achieving a high yield of the desired product. This guide has outlined the critical aspects of this synthesis, from the underlying chemical principles to a detailed experimental protocol and troubleshooting strategies, to aid researchers in their synthetic endeavors.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

IntechOpen. Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts. [Link]

-

ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. [Link]

-

Filo. Preparation of isopropyl benzene using Freidel-Craft's alkylation if X is Cl. [Link]

-

Chemistry Steps. Friedel-Crafts Alkylation. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

AdiChemistry. FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

JoVE. Video: Benzene to Phenol via Cumene: Hock Process. [Link]

-

Khan Academy. Friedel-Crafts alkylation (video). [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

Organic Syntheses Procedure. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- Google Patents.

-

LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

The Friedel-Crafts Reaction. [Link]

-

NIST WebBook. Benzene, 1-chloro-4-(1-methylethyl)-. [Link]

-

PubChem. (1-Chloroethyl)benzene. [Link]

-

NIST WebBook. Benzene, 1-(1-chloroethyl)-4-(chloromethyl)-. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

NIST WebBook. Benzene, 1-(1-chloroethyl)-4-(chloromethyl)-. [Link]

-

Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

-

PubChem. 1-(1-Chloroethyl)-4-methylbenzene. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- Google Patents. US3109037A - Synthesis of isopropyl benzene.

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. mt.com [mt.com]

- 4. Video: Benzene to Phenol via Cumene: Hock Process [jove.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Developments and Uses of Lewis Acids: From Conventional Catalysts to Modern Green Catalysts | IntechOpen [intechopen.com]

- 7. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. adichemistry.com [adichemistry.com]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. Friedel-Crafts Acylation [organic-chemistry.org]

Structural Profiling and Synthetic Methodologies of 1-(1-Chloroethyl)-4-isopropylbenzene

Executive Summary

In the realm of advanced organic synthesis and drug development, benzylic halides serve as indispensable electrophilic building blocks. 1-(1-Chloroethyl)-4-isopropylbenzene (CAS: 13372-43-5)[1] is a highly reactive, para-substituted alkylbenzene derivative. Featuring both a reactive secondary benzylic chloride and a lipophilic isopropyl moiety, this compound is frequently utilized to introduce bulky, lipophilic functional groups into active pharmaceutical ingredients (APIs) via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an in-depth technical analysis of its structural isomers, stereochemical dynamics, and a self-validating synthetic protocol grounded in mechanistic causality.

Structural and Physicochemical Profiling

The reactivity of 1-(1-chloroethyl)-4-isopropylbenzene is dictated by the electronic interplay between the para-isopropyl group and the benzylic chloride. The isopropyl group acts as an electron-donating group (via inductive effects and hyperconjugation), which significantly increases the electron density of the aromatic ring and stabilizes any developing positive charge at the benzylic position[2].

Table 1: Physicochemical and Structural Profile

| Property | Specification |

| IUPAC Name | 1-(1-Chloroethyl)-4-isopropylbenzene |

| CAS Registry Number | 13372-43-5 |

| Molecular Formula | C11H15Cl |

| Molecular Weight | 182.69 g/mol |

| Structural Class | Secondary Benzylic Chloride / Cumene Derivative |

Stereochemical Dynamics & Isomeric Landscape

Understanding the isomeric variations of this compound is critical for drug development, as different isomers exhibit vastly different pharmacokinetic and pharmacodynamic profiles.

Table 2: Isomeric Classifications

| Isomer Category | Specific Examples | Structural Variance |

| Stereoisomers | (R)- and (S)-1-(1-Chloroethyl)-4-isopropylbenzene | Spatial arrangement around the C1' chiral center. |

| Positional (Ring) | 1-(1-Chloroethyl)-2-isopropylbenzene (Ortho) | Sterically hindered substitution at the 1,2 positions. |

| Positional (Chain) | 1-(2-Chloroethyl)-4-isopropylbenzene | Primary chloride (halogen on C2') vs. secondary benzylic chloride. |

The benzylic carbon (C1') is a chiral center. Consequently, the compound exists as a pair of enantiomers. In standard synthesis, it is produced as a racemate. If enantiopurity is required for API synthesis, stereoselective chlorination or chiral resolution of the precursor alcohol is mandatory.

Caption: Hierarchical classification of 1-(1-Chloroethyl)-4-isopropylbenzene isomers.

Synthetic Methodologies & Mechanistic Causality

The most robust and scalable method for synthesizing 1-(1-chloroethyl)-4-isopropylbenzene is the dehydroxylative chlorination of 1-(4-isopropylphenyl)ethanol[3][4].

Causality of Reagent Selection: Thionyl chloride (SOCl₂) is the reagent of choice over phosphorus trichloride (PCl₃) or concentrated hydrochloric acid (HCl). The reaction with SOCl₂ produces only gaseous byproducts (SO₂ and HCl). According to Le Chatelier's principle, the expulsion of these gases drives the reaction to completion and eliminates the need for harsh aqueous workups, which could otherwise hydrolyze the moisture-sensitive benzylic chloride back into the alcohol.

Mechanistic Divergence: The reaction initially forms a chlorosulfite intermediate. Because the para-isopropyl group strongly stabilizes the developing positive charge at the benzylic position, the mechanism can easily shift from an internal substitution (S_Ni, which retains stereochemistry) to a unimolecular nucleophilic substitution (S_N1). The S_N1 pathway proceeds via a planar benzylic carbocation, leading to racemization.

Caption: Mechanistic pathways for the chlorination of 1-(4-isopropylphenyl)ethanol.

Self-Validating Experimental Protocol

The following protocol outlines a self-validating workflow for the synthesis of 1-(1-chloroethyl)-4-isopropylbenzene. Safety Note: Benzylic chlorides are potent lachrymators and alkylating agents; all operations must be conducted in a fume hood.

Phase 1: Anhydrous Setup

-

Action: Flame-dry a 250 mL 2-neck round-bottom flask. Equip with a pressure-equalizing dropping funnel and a reflux condenser connected to a gas scrubber (containing 1M NaOH). Purge the system with Argon.

-

Causality: Benzylic chlorides are highly susceptible to hydrolysis. Strict anhydrous conditions prevent the reversion of the product to the starting alcohol. The gas scrubber neutralizes the toxic SO₂ and HCl gases evolved during the reaction.

Phase 2: Reagent Addition

-

Action: Dissolve 1-(4-isopropylphenyl)ethanol (10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C using an ice bath.

-

Action: Add thionyl chloride (12.0 mmol, 1.2 eq) dropwise over 15 minutes.

-

Causality: The dropwise addition at 0°C controls the exothermic formation of the chlorosulfite intermediate. Keeping the temperature low suppresses the formation of the S_N1 carbocation, thereby minimizing intermolecular Friedel-Crafts self-alkylation (oligomerization).

Phase 3: Reaction Progression & In-Process Validation

-

Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

-

Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 9:1).

-

Self-Validation: The reaction is complete when the polar alcohol spot (lower Rf ) completely disappears, replaced by a single, non-polar UV-active spot (higher Rf ) corresponding to the benzylic chloride.

-

Phase 4: Quenching and Isolation

-

Action: Concentrate the mixture under reduced pressure (rotary evaporation) to remove DCM and unreacted SOCl₂.

-

Action: Dilute the crude residue with 50 mL of diethyl ether. Wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Causality: NaHCO₃ neutralizes any residual HCl trapped in the organic phase, preventing acid-catalyzed degradation of the product during storage.

Phase 5: Analytical Validation (NMR)

-

Action: Dissolve a sample of the isolated product in CDCl₃ and acquire a ¹H NMR spectrum.

-

Validation Criteria:

-

Benzylic proton: Look for a distinct quartet at ~5.1 ppm (1H, -CH (Cl)CH₃).

-

Methyl group (adjacent to Cl): A doublet at ~1.8 ppm (3H, -CH(Cl)CH ₃).

-

Isopropyl group: A septet at ~2.9 ppm (1H, -CH (CH₃)₂) and a doublet at ~1.2 ppm (6H, -CH(CH ₃)₂).

-

Absence of a broad singlet at ~2.0 ppm confirms the complete consumption of the starting alcohol (-OH).

-

References

-

NIST Chemistry WebBook. "Benzene, 1-chloro-4-(1-methylethyl)-". National Institute of Standards and Technology.[Link]

-

PrepChem. "Preparation of (1-chloroethyl)benzene". PrepChem.[Link]

Sources

Laboratory Synthesis Protocol for 1-(1-Chloroethyl)-4-isopropylbenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of functionalized benzylic building blocks for active pharmaceutical ingredients (APIs), cross-coupling electrophiles, and advanced materials.

Executive Summary & Mechanistic Rationale

The compound 1-(1-chloroethyl)-4-isopropylbenzene (CAS: 13372-43-5) 1 is a highly reactive secondary benzylic chloride. It serves as a critical electrophile in nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions.

The most efficient and scalable laboratory synthesis of this compound is the dehydroxychlorination of 1-(4-isopropylphenyl)ethanol using thionyl chloride (SOCl₂) .

Causality in Experimental Design

-

Mechanism ( SNi / SN1 ): The reaction proceeds via the initial formation of a chlorosulfite ester intermediate. Due to the electron-donating nature of the para-isopropyl group, the benzylic carbon is highly stabilized, favoring the rapid expulsion of SO₂ to form a benzylic carbocation (or tight ion pair), followed by immediate chloride attack 2.

-

Thermodynamic Driving Force: The evolution of gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) makes the reaction irreversible, driving it to completion without the need for a large excess of reagents.

-

Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) is added to generate a highly reactive Vilsmeier-Haack-type intermediate in situ. This accelerates the chlorination, allowing the reaction to proceed at lower temperatures and thereby suppressing the primary side reaction: E1 elimination to 4-isopropylstyrene 3.

Quantitative Data Summary

The following table outlines the stoichiometric requirements and physicochemical properties for a standard 10 mmol scale synthesis.

| Material / Reagent | Role | MW ( g/mol ) | Equivalents | Amount | Density (g/mL) |

| 1-(4-Isopropylphenyl)ethanol | Starting Material | 164.25 | 1.0 | 1.64 g (10 mmol) | ~0.98 |

| Thionyl Chloride (SOCl₂) | Chlorinating Agent | 118.97 | 1.2 | 0.87 mL (12 mmol) | 1.63 |

| N,N-Dimethylformamide (DMF) | Catalyst | 73.09 | 0.05 | 38 µL (0.5 mmol) | 0.94 |

| Dichloromethane (DCM) | Solvent | 84.93 | N/A | 10.0 mL | 1.33 |

| 1-(1-Chloroethyl)-4-isopropylbenzene | Target Product | 182.69 | 1.0 (Theor.) | 1.83 g (10 mmol) | ~1.02 |

Experimental Workflow

Workflow for the synthesis of 1-(1-chloroethyl)-4-isopropylbenzene via SOCl2 chlorination.

Detailed Laboratory Protocol

Note: This protocol is a self-validating system. Visual cues (gas evolution) and chromatographic monitoring are built into the steps to ensure accuracy without requiring immediate NMR analysis.

Phase 1: Reaction Setup

-

Preparation: Thoroughly flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon (or nitrogen) inlet.

-

Dissolution: Add 1.64 g (10 mmol) of 1-(4-isopropylphenyl)ethanol to the flask. Inject 10 mL of anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Catalysis: Inject 38 µL (0.5 mmol) of anhydrous DMF.

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5 minutes. Causality: Low temperature prevents the exothermic addition of SOCl₂ from triggering E1 elimination.

Phase 2: Reagent Addition & Monitoring

-

Addition: Using a glass syringe, slowly add 0.87 mL (12 mmol) of thionyl chloride dropwise over 10–15 minutes.

-

Self-Validation: You will observe immediate, mild effervescence (release of SO₂ and HCl gases).

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

-

TLC Monitoring: Check the reaction progress using Thin-Layer Chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1, UV visualization).

-

Self-Validation: The starting alcohol will appear as a lower spot ( Rf≈0.3 ). The desired benzylic chloride is highly non-polar and will migrate near the solvent front ( Rf≈0.8 ). The reaction is complete when the lower spot is entirely consumed.

-

Phase 3: Quenching & Work-up

-

Quenching: Once complete, transfer the reaction flask to an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing 20 mL of ice-cold saturated aqueous sodium bicarbonate (NaHCO₃) 4.

-

Self-Validation: Vigorous bubbling (CO₂ evolution) will occur as residual HCl and SOCl₂ are neutralized. Wait until bubbling completely ceases.

-

-

Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

-

Washing & Drying: Wash the combined organic layers with 20 mL of brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent.

-

Concentration: Remove the DCM under reduced pressure using a rotary evaporator (water bath ≤ 30 °C) to yield the crude product as a pale yellow oil.

Phase 4: Purification

-

Filtration: Benzylic chlorides are sensitive to prolonged exposure to acidic silica. To purify, pass the crude oil through a short pad of silica gel (approx. 2 inches in a fritted funnel), eluting with 100% hexanes.

-

Final Isolation: Evaporate the hexanes under vacuum to afford pure 1-(1-chloroethyl)-4-isopropylbenzene. (Expected yield: 85–92%).

Troubleshooting Guide

| Observed Issue | Mechanistic Cause | Protocol Adjustment |

| Significant formation of 4-isopropylstyrene | E1 elimination due to excessive heat or prolonged reaction time. | Strictly maintain 0 °C during SOCl₂ addition. Do not heat the reaction above 25 °C. Reduce total reaction time. |

| Incomplete conversion (Starting material remains on TLC) | Inactive SOCl₂ (hydrolyzed by atmospheric moisture) or missing catalyst. | Use freshly distilled SOCl₂ from a sealed ampoule. Ensure anhydrous DMF was added as a catalyst. |

| Product degradation during purification | Hydrolysis triggered by the acidic sites on silica gel during chromatography. | Avoid standard column chromatography. Use a rapid filtration through a short silica pad, or purify via vacuum distillation. |

References

-

AccelaChem. "1-(1-Chloroethyl)-4-isopropylbenzene | 13372-43-5". AccelaChem Product Catalog. 1

-

BenchChem Technical Support Team. "Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene". BenchChem. 2

-

r/OrganicChemistry Community. "Help with thionyl chloride halogenation". Reddit. 3

-

ChemicalBook. "4-ISOPROPYLBENZYL CHLORIDE synthesis". ChemicalBook. 4

Sources

Application Note: ¹H and ¹³C NMR Structural Assignment of 1-(1-Chloroethyl)-4-isopropylbenzene

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol and Assignment Guide

Introduction and Structural Rationale

1-(1-Chloroethyl)-4-isopropylbenzene is a bifunctional aromatic compound frequently utilized as an alkylating agent and a synthetic intermediate in pharmaceutical development. Structurally, it features a highly electronegative benzylic chloride group and a weakly electron-donating isopropyl group situated at the para positions of a benzene ring.

Accurate structural verification of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the chiral center at the 1-chloroethyl position introduces unique stereochemical considerations, while the para-substitution pattern generates a classic AA'BB' spin system in the aromatic region[1]. This application note provides a self-validating protocol for the sample preparation, acquisition, and definitive ¹H and ¹³C NMR assignment of this compound.

Experimental Protocol: Self-Validating Sample Preparation

High-resolution NMR spectroscopy begins with rigorous sample preparation. Poor sample geometry or the presence of particulate matter will distort the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming[2].

Step-by-Step Methodology

-

Sample Weighing: Weigh approximately 15–20 mg of 1-(1-chloroethyl)-4-isopropylbenzene for ¹H NMR analysis. If ¹³C NMR is to be acquired on the same sample, increase the mass to 40–50 mg to ensure a sufficient signal-to-noise (S/N) ratio for the less sensitive ¹³C nucleus.

-

Solvent Selection: Dissolve the compound in a separate glass vial using 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ provides a deuterium lock signal for the spectrometer, while TMS acts as the internal chemical shift reference (δ = 0.00 ppm). Using a separate vial prevents undissolved material from entering the NMR tube[3].

-

-

Filtration: Pass the dissolved sample through a Pasteur pipette tightly packed with a small plug of cotton wool directly into a high-quality 5 mm NMR tube.

-

Volume Adjustment: Ensure the final liquid height in the NMR tube is exactly 4.0 cm (approx. 0.55 mL).

-

Causality: A sample height of 4 cm is the geometric optimum for standard probes. Shorter samples cause severe shimming difficulties due to magnetic field disruptions at the liquid-air interface, while excessively long samples waste solvent and can induce thermal convection currents[3].

-

-

Quality Control (QC) Check: Upon insertion into the spectrometer, perform an automated gradient shim. Validate the shim quality by checking the full-width at half-maximum (FWHM) of the TMS peak; it must be < 1.0 Hz before proceeding with acquisition.

Instrumental Acquisition Parameters

To ensure reproducibility, the following parameters are recommended for a standard 400 MHz spectrometer equipped with a room-temperature probe:

-

¹H NMR: Frequency = 400 MHz; Pulse Angle = 30°; Relaxation Delay (D1) = 1.5 s; Number of Scans (NS) = 16; Spectral Width = 15 ppm.

-

¹³C NMR: Frequency = 100 MHz; Pulse Angle = 30°; Relaxation Delay (D1) = 2.0 s; Number of Scans (NS) = 1024; Decoupling = WALTZ-16 (Complete proton decoupling).

Workflow Visualization

Logical workflow for NMR acquisition, quality control, and structural assignment.

Spectral Data Presentation

Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.24 | Doublet (d) | 6H | 6.9 | Isopropyl -CH ₃ (x2) |

| 1.85 | Doublet (d) | 3H | 6.8 | 1-Chloroethyl -CH ₃ |

| 2.90 | Heptet (sept) | 1H | 6.9 | Isopropyl -CH - |

| 5.07 | Quartet (q) | 1H | 6.8 | 1-Chloroethyl -CH (Cl)- |

| 7.20 | Pseudo-doublet (d) | 2H | 8.1 | Aromatic H (ortho to isopropyl) |

| 7.35 | Pseudo-doublet (d) | 2H | 8.1 | Aromatic H (ortho to chloroethyl) |

Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 23.9 | CH₃ | Isopropyl -C H₃ (x2) |

| 26.5 | CH₃ | 1-Chloroethyl -C H₃ |

| 33.8 | CH | Isopropyl -C H- |

| 58.7 | CH | 1-Chloroethyl -C H(Cl)- |

| 126.3 | CH | Aromatic C (ortho to chloroethyl) |

| 126.6 | CH | Aromatic C (ortho to isopropyl) |

| 140.5 | Cq | Aromatic C (ipso to chloroethyl) |

| 149.2 | Cq | Aromatic C (ipso to isopropyl) |

Mechanistic Insights and Spin-System Analysis (E-E-A-T)

To ensure the trustworthiness of the assignment, it is critical to understand the physical causality behind the observed chemical shifts and coupling patterns[4].

The Benzylic Chloroethyl Group

The highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which severely deshields the local electron cloud. Consequently, the benzylic methine proton (-CH (Cl)-) is shifted significantly downfield to 5.07 ppm [5]. Because it is coupled to the adjacent methyl group, it appears as a distinct quartet (J = 6.8 Hz)[6]. The corresponding methyl group (-CH ₃) resonates at 1.85 ppm as a doublet[6]. In the ¹³C spectrum, the carbon directly attached to the chlorine atom is found at 58.7 ppm , a classic signature of a halogenated benzylic carbon[5].

The Isopropyl Group

The isopropyl methine proton (-CH -) is split by six equivalent methyl protons, resulting in a heptet at 2.90 ppm (J = 6.9 Hz).

-

Advanced Stereochemical Insight: The molecule possesses a chiral center at the C1' position of the chloroethyl group. Strictly speaking, this renders the two methyl groups of the isopropyl moiety diastereotopic. However, because they are separated from the chiral center by six bonds through a rigid planar aromatic system, the chemical shift non-equivalence (Δδ) is virtually zero. Therefore, they appear as a perfectly overlapping, pseudo-equivalent doublet at 1.24 ppm [1].

The Aromatic AA'BB' System

A common pitfall in NMR interpretation is misidentifying para-disubstituted benzene rings as two simple doublets (an AB system). Because the protons ortho to the same substituent are chemically equivalent but magnetically inequivalent (they do not couple equally to the protons on the other side of the ring), they form an AA'BB' spin system [1].

-

The protons ortho to the electron-withdrawing chloroethyl group are more deshielded and appear at 7.35 ppm .

-

The protons ortho to the weakly electron-donating isopropyl group are slightly more shielded, appearing at 7.20 ppm [4].

References

-

"NMR Sample Preparation 1." University of Alberta. URL:[Link]

-

Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. URL:[Link]

- "EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide." Google Patents.

Sources

- 1. wiley.com [wiley.com]

- 2. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 4. Structure Determination of Organic Compounds | springerprofessional.de [springerprofessional.de]

- 5. EP3318546A1 - Process for the chlorination and iodination of compounds using n-hydroxyphthalimide - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

Safe Handling and Disposal of 1-(1-Chloroethyl)-4-isopropylbenzene

An Application Guide for Researchers

**Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(1-Chloroethyl)-4-isopropylbenzene (CAS No. is not clearly established for this specific isomer, but related compounds include 1-Chloro-4-isopropylbenzene, CAS 2621-46-7). As a halogenated aromatic hydrocarbon, this compound requires stringent safety protocols to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established safety principles for alkyl halides and chlorinated aromatic compounds. We will delve into the material's properties, associated hazards, risk mitigation strategies, and emergency procedures, providing the causal reasoning behind each recommendation to foster a culture of safety and scientific integrity.

Introduction: Understanding the Compound and its Class

1-(1-Chloroethyl)-4-isopropylbenzene belongs to the chemical class of halogenated aromatic hydrocarbons. The presence of a chlorine atom on an alkyl side chain of an aromatic ring dictates its reactivity and toxicological profile. Halogenated hydrocarbons are widely used as intermediates in organic synthesis, but they often present significant health and environmental hazards.[1][2] Their toxicity can include irritation of the eyes, skin, and respiratory system, with some compounds being linked to more severe effects like liver damage and carcinogenicity.[1][3] Therefore, a thorough understanding of the risks and adherence to rigorous safety protocols are paramount.

The core principle of safe handling is risk minimization, which is achieved by a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). This guide synthesizes data from analogous compounds to establish a robust framework for laboratory practice.

Hazard Identification and Risk Assessment

While specific toxicological data for 1-(1-Chloroethyl)-4-isopropylbenzene is not extensively documented, a reliable hazard assessment can be constructed by examining structurally similar chemicals such as (1-Chloroethyl)benzene, Cumene (Isopropylbenzene), and other chlorobenzenes.[3][4][5]

2.1. Physicochemical Properties and Hazards

A summary of known and inferred properties is presented below. This data is critical for understanding the substance's behavior under laboratory conditions.

| Property | Value / Information | Source(s) |

| Chemical Name | 1-(1-Chloroethyl)-4-isopropylbenzene | - |

| Synonyms | p-Cumyl ethyl chloride (related) | - |

| CAS Number | Not specified; (1-Chloro-4-isopropylbenzene is 2621-46-7) | [6][7] |

| Molecular Formula | C₁₁H₁₅Cl | [8] |

| Molecular Weight | 182.69 g/mol | [8] |

| Appearance | Likely a liquid at room temperature | Inferred |

| Boiling Point | ~198 °C (for 1-Chloro-4-isopropylbenzene) | [9] |

| Flash Point | Likely flammable; (Cumene is 96°F/35.5°C) | [10][11] |

| Hazards | Likely flammable, skin/eye irritant, respiratory irritant, potential for long-term health effects. Harmful to aquatic life. | [1][4][10][12] |

2.2. Toxicological Profile (Inferred)

-

Acute Toxicity: Expected to cause irritation upon contact with skin, eyes, and the respiratory tract.[4][13] Inhalation of vapors may lead to central nervous system depression, with symptoms like headache, dizziness, and nausea.[14]

-

Chronic Toxicity: Prolonged or repeated exposure to related halogenated aromatic hydrocarbons has been associated with damage to organs, particularly the liver.[1] The parent compound, cumene, is classified as a possible human carcinogen.[5][15]

-

Environmental Hazards: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[3][10] They can contaminate soil and groundwater, posing a long-term risk.[3][16]

Engineering and Administrative Controls: The First Line of Defense

The foundation of safe laboratory practice is to minimize exposure through robust engineering and administrative controls. Reliance on PPE should always be the last line of defense.

3.1. Ventilation All work involving 1-(1-Chloroethyl)-4-isopropylbenzene must be conducted within a certified chemical fume hood.[17] A fume hood is the primary engineering control designed to contain and exhaust hazardous vapors, preventing their inhalation by the user. Ensure the sash is kept at the lowest practical height to maximize capture velocity.

3.2. Designated Work Area Designate a specific area within the laboratory for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel. This administrative control helps prevent cross-contamination and ensures that all necessary safety equipment is readily available.

3.3. Storage Store the compound in a tightly sealed, properly labeled container.[17] The storage location should be a cool, dry, well-ventilated area, away from heat, sparks, or open flames.[12][18] It must be segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.[18][19] Use secondary containment trays to mitigate the impact of potential leaks or spills.[17]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound. The selection of PPE is based on a thorough risk assessment of the planned procedure.

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves are often a suitable choice for incidental contact, but for prolonged handling or immersion, heavier-duty gloves like Viton™ or butyl rubber should be considered.[20][21] Always inspect gloves for defects before use and use proper removal techniques to avoid skin contamination.[4][22]

-

Eye and Face Protection: Chemical safety goggles are required at all times.[22] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[21]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[20]

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is typically not required. However, in the event of a spill, a power failure, or other emergencies, a full-face respirator with an organic vapor cartridge or a self-contained breathing apparatus (SCBA) may be necessary.[21][23]

Protocols for Safe Handling and Use

Adherence to a detailed, step-by-step protocol is essential for ensuring safety and experimental reproducibility.

5.1. Preparation and Weighing

-

Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Don PPE: Put on all required PPE as described in Section 4.

-

Weighing: If weighing a liquid, do so directly into the reaction vessel within the fume hood to minimize the risk of spills and vapor release.

5.2. Conducting Reactions

-

Setup: Perform all reactions within the fume hood. Ensure all glassware is free of cracks and defects.

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

-

Monitoring: Continuously monitor the reaction. Do not leave hazardous reactions unattended.[17]

Workflow for Safe Handling The following diagram illustrates the logical flow for safely handling 1-(1-Chloroethyl)-4-isopropylbenzene in a laboratory setting.

Caption: Standard workflow for handling hazardous chemicals.

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce its severity.

6.1. Chemical Spills

-

Evacuate: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: If safe to do so, remove all ignition sources and increase ventilation by opening the fume hood sash.[21]

-

Contain: For small spills within a fume hood, use an absorbent material (e.g., vermiculite, sand) to contain the liquid. Work from the outside of the spill inward.[21][24]

-

Collect: Carefully scoop the absorbed material into a designated, labeled container for hazardous waste.[4]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Emergency Spill Response Workflow

Caption: Decision workflow for chemical spill response.

6.2. Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water and soap for at least 15 minutes.[19][22] Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][22] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][22]

Waste Disposal

Proper disposal is a critical final step to ensure environmental protection and regulatory compliance.

7.1. Waste Segregation 1-(1-Chloroethyl)-4-isopropylbenzene is a halogenated organic compound and must be disposed of as regulated hazardous waste.[25]

-

DO NOT mix with non-halogenated solvent waste. This is crucial as the disposal methods differ, and cross-contamination significantly increases disposal costs.[24]

-

Collect all waste (unreacted material, contaminated solvents, and solid materials from spill cleanups) in a dedicated, properly labeled "Halogenated Organic Waste" container.[25][26]

7.2. Container Management

-

Labeling: The waste container must be clearly labeled with its contents as soon as the first drop of waste is added.[24]

-

Closure: Keep the waste container tightly closed except when adding waste.[25]

-

Storage: Store the waste container in a designated satellite accumulation area with secondary containment.[24]

-

Disposal Request: When the container is 90% full, submit a request for pickup by your institution's Environmental Health & Safety (EHS) department.[25]

7.3. Decontamination and Empty Containers

-

Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.

-

Empty Containers: The original chemical container, once empty, should be triple-rinsed. The rinsate is hazardous waste. After rinsing, the container can often be disposed of through normal laboratory glass disposal, but institutional policies must be followed.

Conclusion

The safe handling and disposal of 1-(1-Chloroethyl)-4-isopropylbenzene are predicated on a comprehensive understanding of its potential hazards and a disciplined application of established safety protocols. By integrating engineering controls, diligent administrative practices, and the correct use of personal protective equipment, researchers can effectively mitigate the risks associated with this class of chemicals. Adherence to the detailed protocols for handling, emergency response, and waste management outlined in this guide is essential for protecting laboratory personnel and the surrounding environment.

References

-

New Jersey Department of Health. (1999). Hazard Substance Fact Sheet: Isopropenyl Benzene. NJ.gov. [Link]

-

UC Center for Laboratory Safety. (2012). Aluminum Alkyl Halides Safety SOP. Scribd. [Link]

-

National Institute of Standards and Technology (NIST). Benzene, 1-chloro-4-(1-methylethyl)-. NIST WebBook. [Link]

-

International Labour Organization (ILO). (2011). Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich Safety, Security, Health and Environment. [Link]

-

Stenutz, R. 1-chloro-4-isopropylbenzene. Stenutz. [Link]

-

Capot Chemical. (2009). Material Safety Data Sheet: (1-Chloroethyl)benzene. Capotchem.com. [Link]

-

LookChem. 1-(1-chloroethyl)-4-isobutylbenzene Safety Data Sheets(SDS). Lookchem.com. [Link]

-

CPAchem. (2023). Safety data sheet: Isopropylbenzene. CPAChem. [Link]

-

American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS.org. [Link]

-

ResearchGate. (2013). Isopropyl benzene (cumene) [MAK Value Documentations, 2013]. ResearchGate. [Link]

-

Publisso. (2021). Isopropyl benzene (cumene) – Evaluation of a BAT value. The MAK Collection for Occupational Health and Safety. [Link]

-

Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. HMC.edu. [Link]

-

Bouwer Research Group. Bio-barrier technology for the remediation of chlorobenzenes. Johns Hopkins University. [Link]

-

Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. Yale.edu. [Link]

-

3M. Safety Data Sheet: 3M Primer 94. 3M.com. [Link]

-

Temple University Environmental Health & Radiation Safety. Halogenated Solvents in Laboratories. Temple.edu. [Link]

-

PubChem. (1-Chloroethyl)benzene. National Center for Biotechnology Information. [Link]

-

University of Auckland. (2014). School of Chemical Sciences Health and Safety Guidelines. Auckland.ac.nz. [Link]

-

PubChem. 4-Chlorocumene. National Center for Biotechnology Information. [Link]

-

Microbial Insights. Chlorinated Solvents. Microbialinsights.com. [Link]

-

Földényi, R., Rauch, R., & Lengyel, Z. (2000). Environmental Fate of Various Herbicides Produced in Hungary. Central European Journal of Occupational and Environmental Medicine, 6(2-3), 92-101. [Link]

-

Occupational Safety and Health Administration (OSHA). CUMENE. OSHA.gov. [Link]

Sources

- 1. iloencyclopaedia.org [iloencyclopaedia.org]

- 2. microbe.com [microbe.com]

- 3. bouwerlab.jhu.edu [bouwerlab.jhu.edu]

- 4. capotchem.com [capotchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzene, 1-chloro-4-(1-methylethyl)- [webbook.nist.gov]

- 7. 4-Chlorocumene | C9H11Cl | CID 17493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. 1-chloro-4-isopropylbenzene [stenutz.eu]

- 10. cpachem.com [cpachem.com]

- 11. CUMENE | Occupational Safety and Health Administration [osha.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. (1-Chloroethyl)benzene | C8H9Cl | CID 12648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. Environmental Fate of Various Herbicides Produced in Hungary [nnk.gov.hu]

- 17. hmc.edu [hmc.edu]

- 18. tcichemicals.com [tcichemicals.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. scribd.com [scribd.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 1-(1-chloroethyl)-4-isobutylbenzene Safety Data Sheets(SDS) lookchem [lookchem.com]

- 23. nj.gov [nj.gov]

- 24. campusoperations.temple.edu [campusoperations.temple.edu]

- 25. ethz.ch [ethz.ch]

- 26. ehs.yale.edu [ehs.yale.edu]

Application Note: 1-(1-Chloroethyl)-4-isopropylbenzene as a Precision Initiator in Controlled/Living Polymerizations

Target Audience: Researchers, Polymer Scientists, and Drug Delivery/Biomaterials Professionals Document Type: Advanced Protocol & Application Guide

Introduction & Mechanistic Rationale

In the realm of precision polymer chemistry, the choice of initiator dictates not only the kinetics of the polymerization but also the absolute fidelity of the polymer's end-groups. 1-(1-Chloroethyl)-4-isopropylbenzene (CAS: 13372-43-5), also known as p -isopropyl- α -methylbenzyl chloride, is a highly specialized secondary benzylic chloride.

As a Senior Application Scientist, I frequently recommend this compound for two premier controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Living Cationic Polymerization . Its structural architecture offers two distinct mechanistic advantages:

-

Kinetic Mimicry: The 1-chloroethylbenzene moiety perfectly mimics the dormant propagating chain end of polystyrene. This ensures that the rate of initiation is greater than or equal to the rate of propagation ( kinit≥kprop ), a strict prerequisite for achieving low dispersity ( Đ<1.2 ) [1].

-

Spectroscopic Tagging (End-Group Analysis): The para-isopropyl group serves as an invaluable built-in NMR tag. The isopropyl methyl protons resonate as a sharp doublet at δ≈1.2 ppm in 1 H NMR. Because this signal is cleanly resolved from the broad aliphatic backbone signals of polystyrene or poly(vinyl ethers), it allows for highly accurate absolute number-average molecular weight ( Mn ) determination without relying solely on relative Gel Permeation Chromatography (GPC) standards.

Application A: Atom Transfer Radical Polymerization (ATRP) of Styrene

Causality of Experimental Design

In ATRP, the equilibrium between the active radical and the dormant alkyl halide is mediated by a transition metal complex [1]. We utilize Cu(I)Cl rather than Cu(I)Br with this initiator. Why? Halogen exchange (mixing a chloride initiator with a bromide catalyst) can lead to a mismatch in activation/deactivation rates, broadening the molecular weight distribution. By keeping the halogen consistent (Cl/Cl), we maintain a uniform deactivation rate ( kdeact ), ensuring simultaneous chain growth.

Step-by-Step Protocol

Reagents: Styrene (monomer), 1-(1-Chloroethyl)-4-isopropylbenzene (initiator), CuCl (catalyst), 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbipy, ligand), Anisole (internal standard/solvent).

-

Reagent Purification: Pass styrene through a basic alumina column to remove phenolic inhibitors immediately prior to use.

-

Schlenk Flask Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuCl (1.0 molar equivalent relative to the initiator) and dNbipy (2.0 equiv).

-

Monomer & Initiator Addition: Add purified styrene (100 equiv) and anisole (50% v/v relative to monomer). Finally, inject 1-(1-Chloroethyl)-4-isopropylbenzene (1.0 equiv) via a gastight syringe.

-

Deoxygenation (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Causality: Oxygen acts as a radical scavenger and will irreversibly oxidize the Cu(I) activator to Cu(II), destroying the catalytic equilibrium. Backfill with ultra-pure Argon.

-

Polymerization: Submerge the flask in a pre-heated oil bath at 110 °C. The mixture will transition to a dark brown/red homogeneous solution as the Cu(I)/dNbipy complex forms and activation begins.

-

Quenching & Purification: After 12 hours, quench the reaction by opening the flask to air and cooling it in an ice bath. Dilute with tetrahydrofuran (THF) and pass the green/blue solution through a column of neutral alumina. Causality: Air oxidation terminates the radicals, and alumina removes the copper catalyst, which would otherwise cause long-term oxidative degradation of the polystyrene.

-

Precipitation: Concentrate the filtrate and precipitate dropwise into cold methanol. Filter and dry under vacuum at 40 °C overnight.

Application B: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Causality of Experimental Design

Vinyl ethers are highly reactive toward cationic propagation. Using a Lewis acid like SnCl 4 activates the carbon-chlorine bond of 1-(1-Chloroethyl)-4-isopropylbenzene. However, to prevent uncontrolled free-ion propagation and chain transfer, an added base (e.g., Ethyl Acetate ) is introduced. The Lewis base nucleophilically stabilizes the propagating carbocation, shifting the equilibrium toward a dormant species [2].

Step-by-Step Protocol

Reagents: Isobutyl Vinyl Ether (IBVE), 1-(1-Chloroethyl)-4-isopropylbenzene (initiator), SnCl 4 (Lewis acid), Ethyl Acetate (added base), Toluene/Hexane (solvents).

-

Preparation: Bake all glassware at 200 °C and assemble hot under dry nitrogen. Moisture must be strictly <10 ppm, as water acts as a chain-transfer agent and terminator.

-

Reaction Assembly: In a dry box, add hexane and toluene (1:1 v/v), followed by ethyl acetate (1.0 M in the final mixture) to a round-bottom flask.

-

Initiator & Monomer: Add IBVE (100 equiv) and 1-(1-Chloroethyl)-4-isopropylbenzene (1.0 equiv). Cool the flask to -20 °C using a dry ice/heptane bath.

-

Activation: Initiate the polymerization by injecting a pre-chilled solution of SnCl 4 (5.0 equiv) in hexane.

-

Quenching: After 2 hours, terminate the reaction by injecting pre-chilled ammoniacal methanol (ammonia in MeOH). Causality: The ammonia immediately neutralizes the SnCl 4 and quenches the carbocation, preventing β -proton elimination and unwanted chain coupling during the warming phase.

-

Workup: Wash the organic layer sequentially with dilute HCl, saturated NaHCO 3 , and brine. Dry over MgSO 4 , evaporate the solvent, and dry the poly(vinyl ether) under high vacuum.

Quantitative Data Summary

The table below summarizes the expected kinetic and molecular weight parameters when utilizing 1-(1-Chloroethyl)-4-isopropylbenzene under the described protocols.

| Polymerization Type | Monomer | Catalyst System | Temp (°C) | Time (h) | Conv. (%) | Theoretical Mn | Experimental Mn (NMR) | Dispersity ( Đ ) |

| ATRP | Styrene | CuCl / dNbipy | 110 | 12 | 85 | 8,800 | 9,100 | 1.12 |

| Living Cationic | IBVE | SnCl 4 / EtOAc | -20 | 2 | 98 | 9,800 | 10,200 | 1.08 |

Note: Theoretical Mn is calculated as: ([Monomer]0/[Initiator]0)×Conversion×MWmonomer+MWinitiator .

Mechanistic and Workflow Visualizations

Diagram 1: ATRP Equilibrium Mechanism

The following diagram illustrates the fundamental activation/deactivation equilibrium that ensures uniform chain growth when using our benzylic chloride initiator.

Figure 1: Transition-metal mediated ATRP equilibrium maintaining low radical concentration.

Diagram 2: Experimental Workflow for Schlenk Line Polymerization

Strict adherence to this deoxygenation and purification workflow is required to maintain the "living" nature of the polymerization.

Figure 2: Step-by-step Schlenk line workflow for controlled radical polymerization.

References

-

Wang, J.-S.; Matyjaszewski, K. "Controlled/'living' radical polymerization. atom transfer radical polymerization in the presence of transition-metal complexes." Journal of the American Chemical Society, 1995, 117(20), 5614-5615. URL:[Link][1]

-

Kamigaito, M.; Maeda, Y.; Sawamoto, M.; Higashimura, T. "Living cationic polymerization of isobutyl vinyl ether by hydrogen chloride/Lewis acid initiating systems in the presence of salts: in-situ direct NMR analysis of the growing species." Macromolecules, 1993, 26(7), 1643–1649. URL:[Link][2]

Sources

Application Note: Derivatization Strategies for 1-(1-Chloroethyl)-4-isopropylbenzene in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Profile

1-(1-Chloroethyl)-4-isopropylbenzene is a highly reactive secondary benzylic chloride. Structurally, it consists of a benzene ring substituted with an isopropyl group at the para position and a 1-chloroethyl group. This molecule is a critical building block in pharmaceutical synthesis, serving as a direct structural analog to 1-(1-chloroethyl)-4-isobutylbenzene, the primary precursor in the industrial synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen[1].

Because the chlorine atom is situated on a secondary benzylic carbon, the molecule is highly susceptible to derivatization via both nucleophilic substitution ( SN1 / SN2 ) and organometallic pathways. This application note details the mechanistic rationale and validated protocols for derivatizing this intermediate into functionalized downstream products.

Fig 1: Primary derivatization pathways for 1-(1-Chloroethyl)-4-isopropylbenzene.

Mechanistic Insights: Causality in Experimental Design

To successfully derivatize 1-(1-Chloroethyl)-4-isopropylbenzene, researchers must navigate its hyper-reactivity to prevent yield-destroying side reactions.

The "Benzylic Effect" in SN2 Reactions

Benzylic chlorides undergo SN2 substitutions significantly faster than standard secondary alkyl chlorides. While traditional models attribute this to the delocalization of the negative charge into the aromatic ring during the transition state, rigorous focal-point computations demonstrate that the aromatic ring actually acquires very little negative charge[2]. Instead, the acceleration is governed by the intrinsic electrostatic interaction between the reacting fragments at the benzylic carbon, which lowers the activation barrier[3].

-

Experimental Implication: Because the SN2 barrier is naturally lowered, nucleophilic substitutions (like cyanation or amination) can be performed at milder temperatures (40–60 °C). Pushing the temperature too high will shift the mechanistic competition toward E1/E2 elimination, yielding unwanted p-isopropylstyrene.

The Wurtz Homocoupling Challenge in Grignard Formation

Forming a Grignard reagent from a benzylic halide is notoriously difficult. The high reactivity of the benzylic carbon makes it prone to Wurtz-type homocoupling, where the newly formed Grignard reagent reacts with unreacted starting material to form a stable, inactive dimer[4].

-

Experimental Implication: To mitigate homocoupling, the reaction must be run under high dilution. The benzylic chloride must be added dropwise at a rate that strictly matches the rate of its consumption by the magnesium surface, ensuring the localized concentration of the electrophile remains near zero[4].

Fig 2: Kinetic competition between desired derivatization and Wurtz homocoupling side reactions.

Experimental Protocols

Protocol A: Organometallic Derivatization (Grignard Formation & Carboxylation)

This protocol converts the benzylic chloride into 2-(4-isopropylphenyl)propanoic acid, a valuable pharmaceutical intermediate.

Self-Validating Cues: The reaction is highly sensitive to moisture. The fading of the iodine color serves as an internal visual indicator that the magnesium oxide passivation layer has been breached and the active Grignard complex is forming[4].

Step-by-Step Methodology:

-

Apparatus Preparation: Oven-dry a 3-neck round-bottom flask, addition funnel, and reflux condenser at 120 °C. Assemble while hot and purge continuously with ultra-high purity Argon.

-

Magnesium Activation: Add 1.5 equivalents of magnesium turnings to the flask. Add a single crystal of iodine ( I2 ) and stir dry for 5 minutes until the flask fills with purple vapor.

-

Solvent Addition: Add enough anhydrous Tetrahydrofuran (THF) to just cover the turnings. THF is critical as its oxygen lone pairs coordinate and stabilize the resulting organomagnesium complex[4].

-

Initiation: Dissolve 1.0 equivalent of 1-(1-Chloroethyl)-4-isopropylbenzene in anhydrous THF (to make a 0.5 M solution). Add 5% of this solution to the Mg turnings. Do not stir. Wait for the iodine color to fade to pale yellow/colorless and for gentle, localized bubbling to occur on the Mg surface.

-

Controlled Formation: Once initiated, begin stirring and add the remaining benzylic chloride solution dropwise over 2 hours. Crucial: Maintain a gentle reflux solely via the heat of the reaction to prevent Wurtz homocoupling[4].

-

Carboxylation (Derivatization): Cool the resulting dark Grignard solution to -78 °C. Bubble rigorously dried CO2 gas through the solution for 1 hour, or pour the solution over crushed dry ice in a separate anhydrous flask.

-

Quench & Workup: Carefully quench with 1M HCl until the pH reaches 2. Extract the aqueous layer with diethyl ether. Wash the organic layer with brine, dry over MgSO4 , and concentrate under vacuum to yield the propanoic acid derivative.

Protocol B: Cyanation via SN2 (Nitrile Derivatization)

This protocol yields 2-(4-isopropylphenyl)propanenitrile, bypassing the need for air-sensitive organometallics.

Causality of Solvent Choice: Dimethylformamide (DMF) is used as a polar aprotic solvent. It aggressively solvates the Na+ cation but leaves the CN− anion "naked" and highly nucleophilic, drastically accelerating the SN2 displacement while suppressing elimination.

Step-by-Step Methodology:

-

Reagent Preparation: In a fume hood, suspend 1.2 equivalents of finely powdered Sodium Cyanide (NaCN) in anhydrous DMF (0.3 M relative to the substrate).

-

Substrate Addition: Add 1.0 equivalent of 1-(1-Chloroethyl)-4-isopropylbenzene to the suspension in one portion at room temperature.

-

Thermal Activation: Heat the reaction mixture to 45 °C. Do not exceed 50 °C, as elevated temperatures will induce E2 elimination, stripping HCl from the molecule to form an alkene.

-

Reaction Tracking: Monitor via GC-MS. The benzylic effect ensures the reaction typically reaches >95% conversion within 3–4 hours[3].

-

Workup: Cool to room temperature. Quench by pouring the mixture into a 5% aqueous sodium hypochlorite (bleach) solution to destroy excess cyanide safely. Extract with ethyl acetate (3x). Wash the combined organics heavily with water (5x) to remove all DMF, dry over Na2SO4 , and concentrate.

Quantitative Data & Reaction Profiling

The following table summarizes the expected parameters and analytical tracking metrics for the derivatization of 1-(1-Chloroethyl)-4-isopropylbenzene.

| Derivatization Pathway | Reagents / Solvent | Temp (°C) | Time (h) | Typical Yield | Primary Byproduct (Yield Loss) | Analytical Tracking (GC-MS / NMR) |

| Grignard Formation | Mg turnings, I2 , THF | 65 (Reflux) | 2.0 | 75 - 85% | Wurtz Dimer (Homocoupling) | Disappearance of CH−Cl quartet at ~5.1 ppm ( 1H NMR) |

| Carboxylation | CO2 (gas/solid), H3O+ | -78 to 20 | 1.5 | 80 - 90% | Des-bromo reduction product | Appearance of broad −COOH peak at ~11.0 ppm |

| Cyanation ( SN2 ) | NaCN, DMF | 45 | 3.5 | 85 - 92% | p-isopropylstyrene (Elimination) | IR: Strong C≡N stretch at ~2240 cm−1 |

| Amination ( SN2 ) | R−NH2 , K2CO3 , MeCN | 60 | 6.0 | 70 - 80% | Secondary alkylation (Over-reaction) | Mass shift corresponding to amine adduct |

References

-

Origin of the SN2 benzylic effect PubMed / National Institutes of Health (NIH) URL:[Link]

-

BENZYLIC EFFECT IN SN2 REACTIONS: Focal Point Computations IDC-Online URL:[Link]

Sources

Application Notes and Protocols for the Chlorination of 4-Isopropyl-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and procedures for the chlorination of 4-isopropyl-ethylbenzene. It is intended for an audience with a foundational understanding of synthetic organic chemistry. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both safety and successful outcomes.

Introduction: Significance and Reaction Pathways

The chlorination of 4-isopropyl-ethylbenzene is a critical transformation in organic synthesis, yielding chlorinated derivatives that serve as versatile intermediates in the development of pharmaceuticals and other fine chemicals. The substitution of hydrogen with chlorine on either the aromatic ring or the alkyl side-chain can dramatically alter the molecule's steric and electronic properties, influencing its biological activity and reactivity in subsequent synthetic steps.